2-((Cyclopropyl(isoquinolin-1-yl)methyl)amino)ethanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Cyclopropyl(isoquinolin-1-yl)methyl)amino)ethanol typically involves the reaction of isoquinoline derivatives with cyclopropylmethylamine and ethanolamine under controlled conditions. One common method includes the use of metal catalysts or catalyst-free processes in water . The reaction conditions often require specific temperatures and pH levels to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((Cyclopropyl(isoquinolin-1-yl)methyl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethanolamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-((Cyclopropyl(isoquinolin-1-yl)methyl)amino)ethanol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-((Cyclopropyl(isoquinolin-1-yl)methyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The isoquinoline moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The compound’s effects may be mediated through pathways involving signal transduction, gene expression, and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A simpler structure with similar biological activities.
Cyclopropylamine: Shares the cyclopropyl group but lacks the isoquinoline moiety.
Ethanolamine: Contains the ethanolamine structure but lacks the cyclopropyl and isoquinoline groups.
Uniqueness
2-((Cyclopropyl(isoquinolin-1-yl)methyl)amino)ethanol is unique due to its combination of a cyclopropyl group, an isoquinoline moiety, and an ethanolamine structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H18N2O |
---|---|
Molecular Weight |
242.32 g/mol |
IUPAC Name |
2-[[cyclopropyl(isoquinolin-1-yl)methyl]amino]ethanol |
InChI |
InChI=1S/C15H18N2O/c18-10-9-17-14(12-5-6-12)15-13-4-2-1-3-11(13)7-8-16-15/h1-4,7-8,12,14,17-18H,5-6,9-10H2 |
InChI Key |
AHXUNARASOUPSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=NC=CC3=CC=CC=C32)NCCO |
Origin of Product |
United States |
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